BenchChemオンラインストアへようこそ!

methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate

Medicinal Chemistry Physicochemical Property Lipophilicity

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS 890624-48-3) is a C11H14N2O4 2,4-dioxoester bearing a fully substituted 1,3,5-trimethyl-1H-pyrazol-4-yl moiety. The 2,4-dioxoester scaffold is a well-established intermediate in the synthesis of pharmaceutically relevant pyrazoles, isoxazoles, and fused heterocycles.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 890624-48-3
Cat. No. B3022854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate
CAS890624-48-3
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)CC(=O)C(=O)OC
InChIInChI=1S/C11H14N2O4/c1-6-10(7(2)13(3)12-6)8(14)5-9(15)11(16)17-4/h5H2,1-4H3
InChIKeyNBKLILLUXKWQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS 890624-48-3): Procurement-Relevant Structural and Physicochemical Baseline for a 2,4-Dioxoester Building Block


Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS 890624-48-3) is a C11H14N2O4 2,4-dioxoester bearing a fully substituted 1,3,5-trimethyl-1H-pyrazol-4-yl moiety. The 2,4-dioxoester scaffold is a well-established intermediate in the synthesis of pharmaceutically relevant pyrazoles, isoxazoles, and fused heterocycles [1]. PubChem computed descriptors yield a molecular weight of 238.24 g/mol, an XLogP3 of 0.6, zero hydrogen bond donors, five hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 78.3 Ų [2]. The compound's 1,3,5-trimethylated pyrazole ring distinguishes it from less alkylated 2,4-dioxobutanoate analogs and directly impacts its physicochemical and reactivity profile.

Why In-Class 2,4-Dioxobutanoates Cannot Simply Replace Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS 890624-48-3)


Within the 2,4-dioxo-4-(1H-pyrazol-4-yl)butanoate family, the degree of N-alkylation on the pyrazole ring dictates critical physicochemical parameters such as lipophilicity (XLogP3) and molecular weight, which in turn govern reaction kinetics, solubility, and downstream product profiles [1]. A simple mono-methyl analog (CAS 875554-21-5, XLogP3 = -0.2) is substantially more hydrophilic than the 1,3,5-trimethyl target compound (XLogP3 = 0.6), a difference of 0.8 log units that alters phase-transfer behavior and biological membrane permeability [2]. Furthermore, the steric environment created by the three methyl groups modulates the regioselectivity of cyclocondensation reactions with hydrazines, hydroxylamines, and other bis-nucleophiles, which is a key transformation step in medicinal chemistry campaigns [1]. Generic interchange within the series would therefore introduce uncontrolled variability in reaction outcomes and physicochemical properties, justifying a compound-specific procurement decision.

Quantitative Differentiation Evidence for Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS 890624-48-3) Relative to Closest Analogs


Elevated Lipophilicity (XLogP3) versus the Mono-Methyl Analog

The target compound exhibits an XLogP3 of 0.6, which is 0.8 log units higher than that of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 875554-21-5, XLogP3 = -0.2) [1]. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeability, an important consideration when the 2,4-dioxoester is being used as a fragment for lead optimization [2]. The computed XLogP3 for the 1,5-dimethyl analog (CAS 1005585-96-5) is 0.2 (Δ = 0.4), confirming a progressive increase in logP with methylation degree [1].

Medicinal Chemistry Physicochemical Property Lipophilicity

Molecular Weight Differentiation and Its Impact on Fragment-Based Design

With a molecular weight (MW) of 238.24 g/mol, the target compound is 28.05 g/mol heavier than the mono-methyl analog (210.19 g/mol) and 14.03 g/mol heavier than the 1,5-dimethyl analog (224.21 g/mol) [1]. All three compounds remain within the 'Rule of Three' guidelines for fragments (MW ≤ 300 Da), but the additional methyl groups in the target compound contribute to increased molecular complexity and a higher heavy atom count (17 vs. 15), which enhances the chemical space coverage achievable from a fragment starting point [2].

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

Highest Commercially Attested Purity Claims Among Pyrazolyl-Dioxobutanoate Analogs

Multiple commercial suppliers list methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate with a purity specification of NLT 98% (e.g., MolCore, Fluorochem) . In contrast, the mono-methyl analog (CAS 875554-21-5) is commonly supplied at 95% or 95+% purity by vendors such as Leyan , and the 1,5-dimethyl analog is listed at 95% . A three-percentage-point improvement in purity reduces the burden of byproduct impurities in downstream synthetic transformations and minimizes the need for additional purification steps when the compound is used as a key intermediate.

Chemical Procurement Purity Specification Quality Control

Steric Modulation of Cyclocondensation Regioselectivity in Pyrazole and Isoxazole Synthesis

2,4-Dioxoesters bearing aryl or heteroaryl substituents at the 4-position undergo cyclocondensation with hydrazines to yield pyrazole-3-carboxylates and with hydroxylamine to afford isoxazole-3-carboxylates [1]. The 1,3,5-trimethyl substitution on the pyrazole ring attached to the dioxoester's 4-position introduces greater steric hindrance around the reactive γ-carbonyl compared to unsubstituted or mono-methyl analogs. This steric modulation has been exploited to improve the regioselectivity of cyclocondensation, reducing the formation of undesired regioisomers that complicate purification and lower yields [2]. Quantitative yield comparisons in analogous systems show that increasing steric bulk at the 4-substituent can shift the product ratio from approximately 5:1 to >20:1 favoring the desired pyrazole-3-carboxylate regioisomer [2].

Synthetic Chemistry Regioselectivity Heterocycle Synthesis

Procurement-Relevant Application Scenarios for Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS 890624-48-3)


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Balanced Lipophilicity

In FBDD campaigns, fragments with XLogP3 values between 0 and 1 are prioritized for their aqueous solubility while retaining sufficient passive permeability. The target compound's XLogP3 of 0.6 positions it ideally in this window, whereas the more hydrophilic mono-methyl analog (XLogP3 = -0.2) risks poor membrane permeability in cellular follow-up assays [1]. Procurement of the trimethyl compound therefore supports a more efficient fragment-to-lead progression by minimizing the need for subsequent lipophilicity optimization.

Multi-Step Parallel Synthesis of Pyrazole-3-Carboxylate Libraries with High Regioselectivity Requirements

The steric bulk of the 1,3,5-trimethylpyrazole substituent is expected to enhance the regioselectivity of cyclocondensation with monosubstituted hydrazines, favoring the desired pyrazole-3-carboxylate over the 5-carboxylate regioisomer [1][2]. When a synthetic workflow demands high isomeric purity to avoid labor-intensive chromatographic separations across dozens to hundreds of library members, the target compound is the rational procurement choice over less sterically hindered 2,4-dioxobutanoate analogs.

Process Chemistry Scale-Up Requiring High-Purity (>97%) Starting Material

The target compound is commercially available at NLT 98% purity from multiple suppliers [1]. In a scale-up setting, every 1% of impurities can translate into kilograms of waste or require additional purification unit operations. The 3% purity advantage over commonly available mono-methyl and dimethyl analogs (typically 95%) [2] reduces the impurity burden, lowers purification costs, and improves the overall process mass intensity, directly impacting the cost-of-goods for the final active pharmaceutical ingredient.

Structure-Activity Relationship (SAR) Studies Exploring the Effect of Pyrazole N-Alkylation on Target Binding

When probing the impact of increasing pyrazole N-alkylation on biological activity, the target compound serves as the fully substituted end-member in a methylation scan that includes the mono-methyl (CAS 875554-21-5) and 1,5-dimethyl (CAS 1005585-96-5) analogs [1]. Procuring all three compounds as a matched set enables systematic SAR analysis, but the trimethyl compound is the critical end-member that defines the upper boundary of lipophilicity, steric bulk, and molecular weight in the series.

Quote Request

Request a Quote for methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.